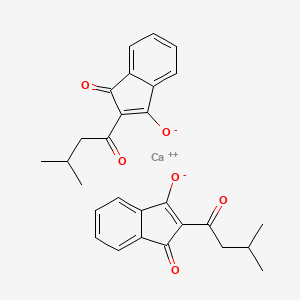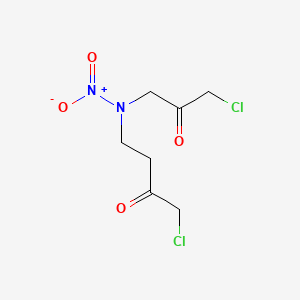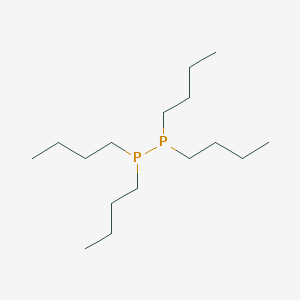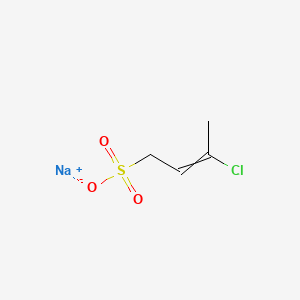![molecular formula C43H80O15Si9 B13741039 (3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 312693-47-3](/img/structure/B13741039.png)
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,1517,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple cyclopentyl and oxirane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of cyclopentyl and oxirane groups, followed by their integration into the silicon-based framework. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The silicon-oxygen bonds can be reduced under specific conditions.
Substitution: The cyclopentyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane groups typically yields diols, while substitution reactions can introduce a wide range of functional groups into the compound.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Mécanisme D'action
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and proteins, altering their function and activity. The specific pathways involved can vary depending on the application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane: A similar compound with slight variations in the cyclopentyl and oxirane groups.
Methylammonium lead halide:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cyclopentyl and oxirane groups, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and drug delivery systems.
Propriétés
Numéro CAS |
312693-47-3 |
|---|---|
Formule moléculaire |
C43H80O15Si9 |
Poids moléculaire |
1089.8 g/mol |
Nom IUPAC |
(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C43H80O15Si9/c1-59(2,33-17-32-44-34-36-35-45-36)46-67-56-64(41-26-11-12-27-41)50-61(38-20-5-6-21-38)47-60(37-18-3-4-19-37)48-62(52-64,39-22-7-8-23-39)54-66(58-67,43-30-15-16-31-43)55-63(49-60,40-24-9-10-25-40)53-65(51-61,57-67)42-28-13-14-29-42/h36-43H,3-35H2,1-2H3 |
Clé InChI |
AUCPOFGNYLDWSU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)


![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)


![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)



